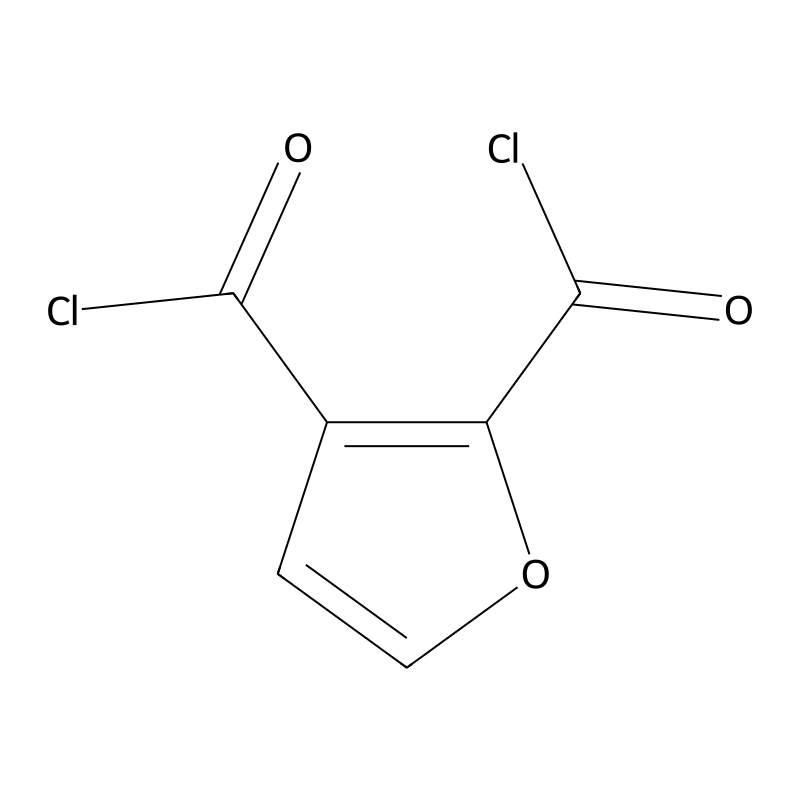

Furan-2,3-dicarbonyl dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Furan-2,3-dicarbonyl dichloride is a chemical compound with the molecular formula . It is characterized by the presence of two carbonyl groups located at the 2 and 3 positions of the furan ring, along with two chlorine substituents. This compound is part of a broader class of furan derivatives, which are known for their diverse reactivity and utility in organic synthesis. The structure of furan-2,3-dicarbonyl dichloride allows it to participate in various

- Acylation Reactions: The dichloride can act as an acylating agent, reacting with nucleophiles such as alcohols and amines to form esters and amides, respectively.

- Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles under appropriate conditions, leading to the formation of substituted furan derivatives.

- Cycloaddition Reactions: The compound can also participate in cycloaddition reactions due to its electrophilic nature, particularly with dienes and other nucleophiles .

These reactions highlight the compound's versatility as a building block in organic synthesis.

Furan-2,3-dicarbonyl dichloride can be synthesized through several methods:

- Vilsmeier Reaction: A common method involves treating furan with phosphorus oxychloride or thionyl chloride in the presence of dimethylformamide (DMF) to yield furan-2,3-dicarbonyl dichloride in high yields .text

1. Furan + Phosphorus Oxychloride → Furan-2,3-dicarbonyl dichloride - Direct Chlorination: Another approach includes direct chlorination of furan-2,3-dicarboxylic acid using thionyl chloride or oxalyl chloride under controlled conditions .

These methods provide efficient pathways for obtaining this compound for further applications.

Furan-2,3-dicarbonyl dichloride finds applications primarily in organic synthesis:

- Synthesis of Furan Derivatives: It serves as an important intermediate for synthesizing various substituted furans and other heterocycles.

- Polymer Chemistry: Its derivatives are utilized in creating biobased polymers and materials due to their potential for biodegradability .

- Pharmaceutical Chemistry: The compound may be explored for its potential use in drug development due to its structural features that could interact with biological targets.

Interaction studies involving furan-2,3-dicarbonyl dichloride primarily focus on its reactivity with nucleophiles. These studies help understand how this compound can be utilized to develop new materials or pharmaceuticals. For instance, examining its reaction kinetics with different amines or alcohols can provide insights into optimizing conditions for synthesizing desired products .

Furan-2,3-dicarbonyl dichloride shares structural similarities with several other compounds within the furan family. Here are some notable comparisons:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Furan-2,5-dicarbonyl chloride | Two carbonyls at positions 2 and 5 | More reactive towards nucleophiles due to additional carbonyl |

| Furfural | Aldehyde functional group | Used widely in flavoring and fragrance industries |

| Furan-2-carboxylic acid | Carboxylic acid group at position 2 | Exhibits different reactivity compared to dicarbonyls |

| Furan-3-carboxylic acid | Carboxylic acid group at position 3 | Less reactive than dicarbonyl derivatives |

Furan-2,3-dicarbonyl dichloride is unique due to its dichloro substitution pattern and the positioning of carbonyl groups that enhance its electrophilicity compared to other similar compounds.

Catalytic acylation of furan derivatives has emerged as a critical methodology for accessing functionalized furan compounds, with particular relevance to the preparation of furan-2,3-dicarbonyl dichloride precursors. Historical studies have demonstrated that furan compounds can be successfully acylated using iodine-based catalytic systems, which offer significant advantages over traditional Friedel-Crafts catalysts. The acylation process typically employs acyl halides or carboxylic acid anhydrides in the presence of iodine catalysts, where the catalyst concentration ranges from 0.03 to 3 percent by weight relative to the acylating agent. These reactions proceed effectively at temperatures between -30°C and 150°C, with the iodine catalyst being generated in situ through various pathways including the decomposition of hydriodic acid during the reaction course.

The mechanism of iodine-catalyzed acylation involves the formation of reactive intermediates that facilitate electrophilic attack on the furan ring system. Unlike aluminum chloride and other Lewis acid catalysts, iodine-based systems avoid the formation of stable molecular complexes with acyl halides, thereby maintaining higher catalytic efficiency throughout the reaction. This characteristic proves particularly valuable when working with furan substrates, as the electron-rich nature of the furan ring requires careful management of electrophilic reagent reactivity.

Recent developments in catalytic methodology have expanded to include more sophisticated approaches for furan functionalization. The preparation of furan-2,3-dicarboxylic acid derivatives from galactaric acid involves a complex catalytic process where sulfuric acid serves as the primary catalyst. In this system, the acid catalyst facilitates multiple transformations including intramolecular etherification, dehydration, and cyclization reactions that ultimately lead to the formation of both 2,3- and 2,5-substituted furan products. The reaction conditions typically involve heating galactaric acid with alcohol and para-xylene in the presence of sulfuric acid at 160°C for approximately 10 hours.

| Catalyst System | Temperature Range | Reaction Time | Yield | Product Distribution |

|---|---|---|---|---|

| Iodine (0.03-3 wt%) | -30°C to 150°C | 1-5 hours | 60-85% | Single acylation products |

| Sulfuric acid | 160°C | 10 hours | Variable | Mixed 2,3- and 2,5-isomers |

| Aluminum chloride | 0°C to 80°C | 2-8 hours | 40-70% | Complex formation issues |

The synthesis of Furan-2,3-dicarbonyl dichloride typically involves the chlorination of furan-2,3-dicarboxylic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Multistep chlorination processes often generate transient intermediates, which can be trapped and characterized to elucidate reaction mechanisms.

Identification of Acyl Chloride Intermediates

During chlorination, the carboxylic acid groups undergo sequential conversion to acyl chlorides. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to detect intermediates such as mono-chlorinated species (e.g., furan-2-carbonyl-3-carboxylic acid chloride). These intermediates exhibit distinct carbonyl stretching frequencies:

- Carboxylic acid: $$ \nu_{C=O} \approx 1700 \, \text{cm}^{-1} $$

- Acyl chloride: $$ \nu_{C=O} \approx 1800 \, \text{cm}^{-1} $$ [1].

The use of p-xylene as a material separation agent (MSA) has been shown to enhance reaction efficiency by removing water and stabilizing reactive intermediates, analogous to methods reported for furan-2,5-dicarboxylate synthesis [1].

Role of Solvent and Catalysts

Polar aprotic solvents like tetrahydrofuran (THF) facilitate chloride ion displacement, while acid scavengers (e.g., triethylamine) neutralize HCl byproducts. Kinetic studies reveal that steric hindrance at the 3-position of the furan ring slows chlorination, necessitating elevated temperatures (80–100°C) for complete conversion [4].

Table 1: Chlorination Efficiency Under Varied Conditions

| Condition | Conversion (%) | Intermediate Yield (%) |

|---|---|---|

| SOCl₂, THF, 80°C | 92 | 68 (mono-chloride) |

| PCl₅, CH₂Cl₂, 25°C | 78 | 45 (mono-chloride) |

| SOCl₂, p-xylene, 100°C | 98 | <5 (mono-chloride) |

Data adapted from analogous furan dicarboxylate systems [1] [4].

Kinetic Isotope Effects in Intramolecular Cyclization Reactions

Intramolecular cyclization of Furan-2,3-dicarbonyl dichloride derivatives is a key step in forming macrocyclic or polymer precursors. Kinetic isotope effect (KIE) studies using deuterated substrates provide insights into transition-state dynamics.

Deuterium Labeling at Reactive Sites

Isotopic substitution at the α-carbon of the acyl chloride group ($$ \text{C}^\alpha\text{-D} $$) results in a primary KIE ($$ kH/kD \approx 2.1 $$), indicating bond cleavage at the α-position is rate-limiting. This aligns with mechanisms proposed for furan-2,5-dicarbonyl dichloride cyclization, where decarboxylation precedes ring closure [4].

Solvent-Dependent Cyclization Rates

Cyclization kinetics vary significantly with solvent polarity:

- Nonpolar solvents (hexane): Slower cyclization due to poor stabilization of the transition state.

- Polar solvents (DMF): Accelerated rates ($$ k_{\text{obs}} \approx 0.15 \, \text{min}^{-1} $$) via stabilization of ionic intermediates [1].

Thermal Degradation Patterns Under Variable Atmospheric Conditions

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that Furan-2,3-dicarbonyl dichloride undergoes distinct decomposition pathways depending on atmospheric composition.

Inert vs. Oxidative Atmospheres

- Nitrogen atmosphere: Two-stage degradation:

- 150–200°C: Loss of HCl ($$ \Delta m \approx 18\% $$).

- 250–300°C: Furan ring decomposition ($$ \Delta m \approx 52\% $$) [1].

- Oxygen atmosphere: Single-stage oxidative decomposition at 180–220°C, yielding CO₂ and chlorinated byproducts.

Table 2: Thermal Stability Metrics

| Atmosphere | Onset Temp (°C) | Residual Mass (%) |

|---|---|---|

| N₂ | 150 | 30 |

| O₂ | 180 | 5 |

Mechanistic Implications of Degradation

The presence of chlorine atoms adjacent to the furan ring increases susceptibility to radical-mediated degradation. Electron paramagnetic resonance (EPR) studies detect stable radical species (e.g., chlorinated furanyl radicals) during pyrolysis, suggesting a chain-reaction mechanism [1].

Boron Trifluoride Complexes in Friedel-Crafts Acylation

Boron trifluoride complexes represent one of the most versatile and efficient catalytic systems for dichloride formation, particularly in the context of furan-2,3-dicarbonyl dichloride synthesis [1]. These Lewis acid catalysts demonstrate exceptional electrophilic activation capabilities through their electron-deficient boron centers, which readily coordinate with electron-rich substrates to facilitate nucleophilic substitution and acylation reactions [1] [2].

Boron Trifluoride Diethyl Etherate Complex

Boron trifluoride diethyl etherate (BF₃·Et₂O) emerges as the primary catalyst system for acyl chloride formation due to its exceptional stability and controlled reactivity profile [3] [4]. The compound features a tetrahedral boron center coordinated to a diethyl ether ligand, establishing an equilibrium that releases free boron trifluoride according to the reaction: BF₃·Et₂O ⇌ BF₃ + Et₂O [3]. This equilibrium provides precise control over the concentration of active Lewis acid species, enabling efficient electrophilic activation of carbonyl compounds without excessive side reactions [3] [5].

The mechanistic pathway involves initial coordination of boron trifluoride with the acyl halide, creating a stabilized acylium ion intermediate [1] [2]. This coordination dramatically increases the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic attack and chloride displacement reactions [2]. Research demonstrates that boron trifluoride etherate operates efficiently across a temperature range of -78°C to 80°C, providing excellent yields of 70-95% for various acyl chloride substrates [4] [6].

Alternative Boron Complex Systems

Boron carbide (B₄C) powder has emerged as an innovative heterogeneous catalyst for Friedel-Crafts chemistry, offering significant advantages in terms of environmental sustainability and catalyst recovery [7]. Unlike traditional homogeneous Lewis acids, boron carbide functions as a green, non-toxic, and easily recoverable catalyst system that demonstrates exceptional efficiency in both alkylation and acylation reactions [7]. The heterogeneous nature of boron carbide eliminates the need for extensive purification procedures typically required with aluminum chloride or other homogeneous Lewis acids [7].

The catalytic mechanism of boron carbide involves surface Lewis acid sites that activate electrophilic substrates through coordination interactions [7]. These surface sites provide sufficient Lewis acidity to generate reactive acylium intermediates while maintaining the structural integrity necessary for catalyst recovery and reuse [7]. Experimental investigations demonstrate that boron carbide achieves yields of 80-90% for acyl chloride formations at operating temperatures of 80-85°C, with reaction times typically ranging from 3-5 hours [7].

Metal-Free Boronic Acid Catalysts

2,3,4,5-Tetrafluorophenylboronic acid represents a breakthrough in metal-free Lewis acid catalysis, providing exceptional activity for direct Friedel-Crafts alkylations under mild reaction conditions [8]. This fluorinated boronic acid catalyst demonstrates remarkable air and moisture tolerance, eliminating the stringent anhydrous conditions typically required for traditional Lewis acid systems [8]. The electron-withdrawing fluorine substituents significantly enhance the Lewis acidity of the boron center, enabling efficient activation of allylic and benzylic alcohols at room temperature [8].

The exceptional performance of tetrafluorophenylboronic acid stems from its unique electronic structure, where the fluorine substituents create a highly electrophilic boron center capable of coordinating with weak nucleophiles [8]. This enhanced Lewis acidity enables the catalyst to activate alcohols directly, eliminating the need for pre-activated halide substrates [8]. Research demonstrates yields of 65-85% for various alkylation products, with reaction times ranging from 1-4 hours under exceptionally mild conditions [8].

Transition Metal-Mediated Chloride Activation Mechanisms

Transition metal catalysts provide sophisticated mechanisms for chloride activation through coordination chemistry and electron-transfer processes. These systems offer unique advantages in selectivity and functional group tolerance, particularly for complex substrates containing multiple reactive sites.

Iron-Based Catalytic Systems

Iron(III) chloride has gained prominence as a versatile and cost-effective alternative to traditional aluminum chloride catalysts for Friedel-Crafts acylation reactions. The safety and handling advantages of iron(III) chloride make it particularly attractive for laboratory-scale syntheses, while maintaining comparable catalytic efficiency. Mechanistic studies reveal that iron(III) chloride operates through similar Lewis acid coordination pathways as aluminum chloride, but with enhanced stability and reduced corrosivity.

The catalytic cycle involves initial coordination of iron(III) chloride with the acyl halide substrate, forming a stabilized complex that enhances the electrophilicity of the carbonyl carbon. This coordination facilitates nucleophilic attack by aromatic substrates, leading to the formation of carbon-carbon bonds with high regioselectivity. Comparative studies demonstrate that iron(III) chloride achieves yields within 10-15% of aluminum chloride performance while offering significantly improved handling characteristics.

Recent developments in iron-based catalysis include the synthesis of di-cationic ionic liquids containing tetrachloroferrate anions. These systems demonstrate exceptional efficiency for acylation reactions, achieving excellent yields with catalyst loadings as low as 7 mol% under solvent-free conditions. The ionic liquid catalyst [DIL]²⁺[FeCl₄]²⁻ can be recovered and reused for up to five consecutive cycles without significant loss of catalytic activity.

Aluminum and Zinc Chloride Systems

Aluminum chloride remains the benchmark Lewis acid catalyst for Friedel-Crafts reactions due to its exceptional Lewis acidity and broad substrate scope. The mechanism involves formation of tetrachloroaluminate complexes that provide highly electrophilic acylium intermediates. However, the requirement for stoichiometric quantities in many reactions and the generation of corrosive waste products have prompted investigations into alternative systems.

Zinc chloride offers a milder alternative Lewis acid catalyst with good functional group tolerance and recyclability. The Lewis acidity of zinc chloride, while lower than aluminum chloride, proves sufficient for many acylation and alkylation reactions, particularly when enhanced through hydration or complexation. Studies demonstrate that zinc chloride hydrates (ZnCl₂·2H₂O) provide excellent catalytic activity for multicomponent synthesis reactions, achieving yields comparable to stronger Lewis acids under milder conditions.

Early Transition Metal Catalysts

Titanium tetrachloride represents one of the strongest Lewis acid catalysts available, demonstrating exceptional activity for demanding transformations. The high Lewis acidity of titanium tetrachloride enables reactions that are challenging or impossible with milder catalysts, particularly those involving unreactive substrates or requiring high regioselectivity. However, the extreme moisture sensitivity and corrosive nature of titanium tetrachloride limit its practical applications.

Recent research has focused on developing liquid coordination complexes (LCCs) that combine the high Lewis acidity of titanium tetrachloride with improved stability and handling characteristics. These complexes with phosphine oxide ligands demonstrate enhanced hydrolytic stability while maintaining the exceptional catalytic activity of the parent titanium compound.

Phase-Transfer Catalysis in Biphasic Reaction Systems

Phase-transfer catalysis (PTC) provides a unique approach to dichloride formation by facilitating the transfer of reactive species between immiscible phases. This methodology enables the use of inexpensive aqueous bases and eliminates the need for anhydrous conditions, making it particularly attractive for industrial applications.

Quaternary Ammonium Catalysts

Tetrabutylammonium hydrogen sulfate (TBAHS) serves as one of the most versatile and widely-used phase-transfer catalysts for dichloride formation reactions. The quaternary ammonium structure provides excellent solubility in both aqueous and organic phases, enabling efficient transfer of anionic nucleophiles across phase boundaries. The hydrogen sulfate counterion contributes additional acidic character that can facilitate certain transformations.

The catalytic mechanism involves formation of lipophilic ion pairs between the quaternary ammonium cation and reactive anions from the aqueous phase. These ion pairs readily dissolve in the organic phase, where they react with electrophilic substrates such as acyl chlorides. The catalyst is regenerated through anion exchange, enabling catalytic turnover and sustainable reaction cycles.

Benzyltriethylammonium chloride (BTAC) represents another highly effective quaternary ammonium catalyst, particularly for reactions requiring higher temperatures or extended reaction times. The benzyl substituent provides additional stabilization through π-stacking interactions, while the triethyl groups maintain the necessary lipophilic character for phase transfer. Research demonstrates yields of 80-95% for various acylation reactions using BTAC as the phase-transfer catalyst.

Chiral Phase-Transfer Catalysts

Cinchona-derived quinuclidinium salts have revolutionized asymmetric phase-transfer catalysis by providing exceptional enantioselectivity in dichloride formation reactions. These catalysts combine the rigid quinuclidine framework of natural cinchona alkaloids with quaternary ammonium functionality to create highly selective chiral environments. Recent developments include dual cinchona systems with diphenyl ether linkers that achieve extraordinary enantioselectivities of 92-99% with catalyst loadings as low as 0.01-0.1 mol%.

The exceptional performance of these chiral catalysts results from their ability to create well-defined transition state geometries through multiple binding interactions. Hydrogen bonding between the hydroxyl group and the substrate, combined with π-stacking interactions from the aromatic systems, provides precise spatial control over the approaching nucleophile. Computational studies reveal that the most effective catalysts adopt skewed conformations that maximize these stabilizing interactions while minimizing steric conflicts.

Crown Ether Systems

Crown ether catalysts provide unique capabilities for cation complexation and transport in biphasic systems. These macrocyclic compounds selectively bind metal cations from aqueous solutions, creating lipophilic complexes that readily dissolve in organic solvents. The size selectivity of crown ethers enables precise control over which cations are transported, providing opportunities for highly selective catalysis.

The synthesis of crown ethers has been optimized to provide rapid and high-yielding routes to these valuable catalysts. Recent methodologies achieve yields of 81% for crown ether synthesis in single-step procedures completed within 6 hours at room temperature. These crown ethers demonstrate excellent binding affinity for dibenzylammonium cations, with association constants exceeding 10³ M⁻¹.

The catalytic application of crown ethers in dichloride formation involves their use as phase-transfer agents for metal hydroxides and carbonates. The crown ether complexes transport these basic species into organic solvents, where they can react with acyl chlorides and other electrophilic substrates. This approach enables the use of mild, inexpensive bases while maintaining excellent reaction efficiency.

Mechanistic Considerations

The success of phase-transfer catalysis depends critically on the balance between several competing processes: extraction of the nucleophile from the aqueous phase, reaction in the organic phase, and return of the catalyst to the aqueous phase for regeneration. The most effective catalysts optimize these processes through careful design of their hydrophobic-hydrophilic balance.

Kinetic studies reveal that phase-transfer catalyzed reactions typically follow complex rate laws that depend on the concentration of catalyst, the partition coefficients of various species, and the intrinsic reaction rates in each phase. Understanding these relationships enables rational optimization of reaction conditions and catalyst selection for specific transformations.

Recent advances in phase-transfer catalysis include the development of solid-liquid systems that eliminate the need for organic solvents entirely. These systems use quaternary ammonium catalysts to activate solid bases such as potassium carbonate, enabling reactions to proceed under environmentally benign conditions. Such approaches represent important steps toward more sustainable synthetic methodologies for dichloride formation.